molecular formula C12H18N2O2 B13599392 2-(Piperazin-1-ylmethyl)benzene-1,4-diol

2-(Piperazin-1-ylmethyl)benzene-1,4-diol

Cat. No.: B13599392
M. Wt: 222.28 g/mol
InChI Key: YJKQPNUYRTYIMC-UHFFFAOYSA-N
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Description

4-methoxy-2-[(piperazin-1-yl)methyl]phenol is an organic compound that features a phenol group substituted with a methoxy group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-[(piperazin-1-yl)methyl]phenol typically involves the reaction of 4-methoxyphenol with piperazine in the presence of a suitable catalyst. One common method is the reductive amination of 4-methoxybenzaldehyde with piperazine, using sodium cyanoborohydride as the reducing agent . The reaction is typically carried out in methanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methoxy-2-[(piperazin-1-yl)methyl]phenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-[(piperazin-1-yl)methyl]phenol
  • 4-methoxyphenylpiperazine
  • 2-methoxyphenylpiperazine

Uniqueness

4-methoxy-2-[(piperazin-1-yl)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

4-methoxy-2-(piperazin-1-ylmethyl)phenol

InChI

InChI=1S/C12H18N2O2/c1-16-11-2-3-12(15)10(8-11)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3

InChI Key

YJKQPNUYRTYIMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)CN2CCNCC2

Origin of Product

United States

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